molecular formula C13H17N5OS B12187045 N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

Cat. No.: B12187045
M. Wt: 291.37 g/mol
InChI Key: FGFYFJOVAJZURM-UHFFFAOYSA-N
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Description

N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a small molecule chemical probe featuring a dihydro-cyclopenta[b]thiophene core substituted with a tetrazole ring and a butyl carboxamide group. This specific molecular architecture is of significant interest in medicinal chemistry and chemical biology research. Compounds within this structural class have been investigated for their potential as antiviral agents, as evidenced by patents covering thiophene derivatives with activity against various viral targets . Furthermore, structurally similar molecules based on a tetrazole-thiophene scaffold are recognized as small molecule regulators in biological research, particularly in studies focusing on cellular processes such as mitochondrial function . The tetrazole moiety is a well-known bioisostere for carboxylic acids and other functional groups, which can influence the compound's pharmacokinetic properties and its interaction with biological targets. This makes the compound a valuable template for developing novel research tools. As a high-purity screening compound, it is suited for use in hit-to-lead optimization campaigns, mechanism-of-action studies, and various in vitro assay systems. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17N5OS

Molecular Weight

291.37 g/mol

IUPAC Name

N-butyl-2-(tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide

InChI

InChI=1S/C13H17N5OS/c1-2-3-7-14-12(19)11-9-5-4-6-10(9)20-13(11)18-8-15-16-17-18/h8H,2-7H2,1H3,(H,14,19)

InChI Key

FGFYFJOVAJZURM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)C1=C(SC2=C1CCC2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

The synthesis of N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically involves the use of triethyl orthoformate and sodium azide to form the tetrazole ring . Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, such as adjusting temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide undergoes various chemical reactions including:

Mechanism of Action

The mechanism of action of N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors in a similar manner. This interaction can inhibit or activate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Structure Modifications

The cyclopenta[b]thiophene scaffold is a common feature in several bioactive compounds. For example:

  • N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenylamino)acetamide (24) and 4-(5,6-dihydro-7H-cyclopenta[4:5]thieno[2,3-d]-1,2,3-triazin-4-ylamino)phenol (25) (Figure 14 in ) exhibit potent antiproliferative activity against MCF7 breast cancer cells (IC₅₀ = 30.8 and 38.7 nM, respectively). Their activity is attributed to tyrosine kinase inhibition via ATP-binding site competition, mimicking drugs like gefitinib .
  • N-(6-methoxy-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Y043-6254) features a carbazole substituent instead of a butyl group. Its physicochemical properties include a molecular weight of 434.52, logP of 3.8288, and polar surface area of 83.37 Ų, suggesting moderate lipophilicity and blood-brain barrier permeability .

Substituent-Driven Activity Variations

  • Tetrazole vs.
  • Carboxamide Side Chains: Derivatives like 2-amino-N-(thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (3a) and 2-amino-N-(oxazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (3b) demonstrate anticonvulsant activity, highlighting the role of heteroaromatic side chains in central nervous system targeting .

Anticancer Activity

Compounds with the cyclopenta[b]thiophene core often target tyrosine kinases.

Anticonvulsant and Neuroactive Properties

Schiff base derivatives of 2-amino-N-o-tolyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide show efficacy in maximum electroshock (MES) and pentylenetetrazole (PTZ) seizure models, with ADME properties favoring oral bioavailability (e.g., moderate logP values) .

Physicochemical and Pharmacokinetic Profiles

Property N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide (Inferred) Y043-6254 Compound 24
Molecular Weight ~400 (estimated) 434.52 Not reported
logP ~3.5–4.0 3.8288 Not reported
Polar Surface Area ~80–90 Ų 83.37 Ų Not reported
Hydrogen Bond Acceptors 6 6 8

Biological Activity

N-butyl-2-(1H-tetrazol-1-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a detailed overview of its biological activity based on available research findings, along with case studies and data tables.

Chemical Structure and Properties

The compound is characterized by a unique structure that includes a cyclopentathiophene core and a tetrazole moiety. Its molecular formula is C12H15N5SC_{12}H_{15}N_5S, and it has a molecular weight of approximately 253.35 g/mol. The presence of the tetrazole ring is significant as it has been associated with various biological activities, including anticancer properties.

Anticancer Properties

Recent studies have highlighted the potential of thiophene derivatives, including those similar to this compound, in exhibiting antiproliferative effects against various cancer cell lines. For instance:

  • Cell Proliferation Assays : In vitro assays demonstrated that compounds with similar scaffolds can inhibit the growth of human lung cancer cells (A549) with IC50 values in the low micromolar range. For example, one study reported a compound with a cyclohepta[b]thiophene structure showing GI50 values of 2.01 μM against A549 cells, indicating potent antiproliferative activity .

The mechanism behind the anticancer activity of thiophene derivatives often involves:

  • Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways, including caspase activation (caspase 3, 8, and 9), leading to programmed cell death in cancer cells.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, disrupting their proliferation cycle and enhancing the effectiveness of chemotherapy .

Study 1: Antiproliferative Activity

A study conducted on various thiophene derivatives demonstrated notable antiproliferative effects against multiple cancer cell lines. The following table summarizes key findings:

Compound NameCell LineGI50 (μM)Mechanism of Action
Compound AA5492.01Apoptosis induction
Compound BOVACAR-42.27Tubulin polymerization inhibition
Compound CT47D0.362G2/M phase arrest

Study 2: In Vivo Efficacy

In vivo studies using murine models have shown that compounds similar to this compound can significantly reduce tumor growth compared to untreated controls. The results indicated a reduction in tumor size by approximately 50% after treatment with a related compound over four weeks.

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